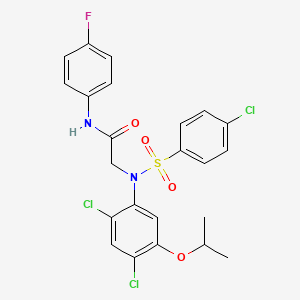

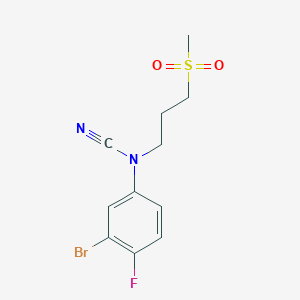

![molecular formula C17H17N3OS B2637563 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893967-37-8](/img/structure/B2637563.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . One of the most extensively studied imidazothiazole derivatives in the medicinal chemistry field is Levamisole .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H NMR and 13C NMR .

Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b]thiazole derivatives depend on the substituents present on the imidazole and thiazole rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using techniques such as melting point determination and NMR spectroscopy .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis of imidazo[2,1-b][1,3]thiazoles and imidazo[2,1-b][1,3]thiazines, highlighting their preparation and characterization through nuclear magnetic resonance (NMR) and their evaluation against cancer and non-cancer cells, showing cytotoxic effects on 5RP7 cells (Meriç et al., 2008).

- Another research explored the synthesis and antimicrobial evaluation of novel imidazo[2,1-b]thiazole derivatives, indicating the potent antimicrobial activities of these compounds (Güzeldemirci & Küçükbasmacı, 2010).

Biological Activities and Applications

- Research on imidazo[2,1-b]thiazoles has demonstrated their potential in anticancer therapy, with specific derivatives showing significant cytotoxic activity against human cancer cell lines, suggesting their utility as chemotherapeutic agents (Ding et al., 2012).

- Certain derivatives have been identified for their antimycobacterial activity, particularly against Mycobacterium tuberculosis, highlighting their importance in the development of new anti-tuberculosis drugs (Moraski et al., 2016).

Mechanistic Insights and Target Identification

- The modulation of CD2-receptor expression on human T lymphocytes by imidazo[2,1-b]thiazoles has been studied, revealing insights into the immunological effects of these compounds (Harraga et al., 1994).

- Another study reported the development of imidazo[2,1-b]thiazole derivatives as potent anti-inflammatory agents, demonstrating the therapeutic potential of these compounds in inflammatory conditions (Thabet et al., 2011).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that has been studied for its potential biological activities Similar compounds have been found to have antitumor and antimycobacterial activities .

Mode of Action

It’s known that similar compounds can bind to their targets and induce changes that lead to their biological effects .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to their observed biological effects .

Pharmacokinetics

The compound was designed and predicted in silico for its admet properties .

Result of Action

Similar compounds have been found to have antitumor and antimycobacterial activities, suggesting that they may have effects at the molecular and cellular levels .

Action Environment

Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .

Análisis Bioquímico

Cellular Effects

In terms of cellular effects, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has been found to exhibit antitumor activity . It has shown significant growth inhibitions against various cancer cell lines . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its antiproliferative activity, it is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEHZBCRLAADTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

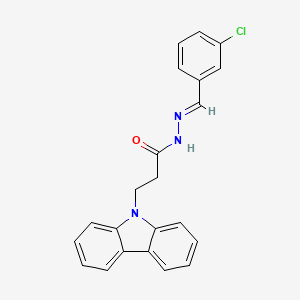

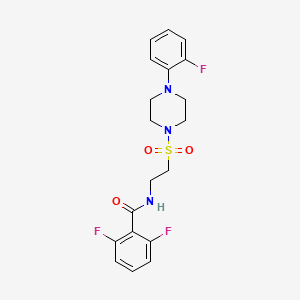

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)

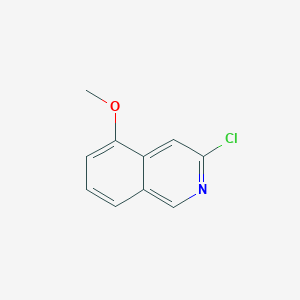

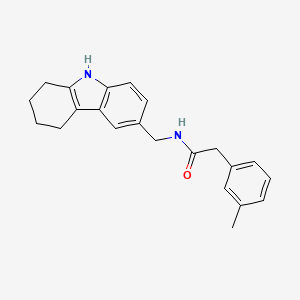

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2637485.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)

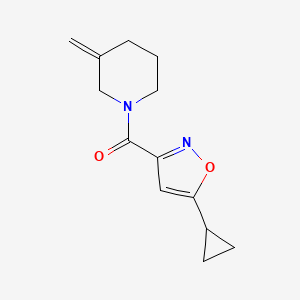

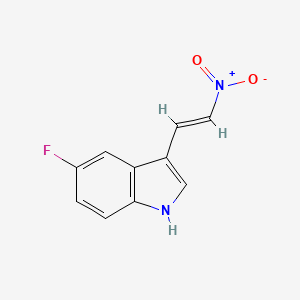

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637492.png)

![3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2637493.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2637499.png)